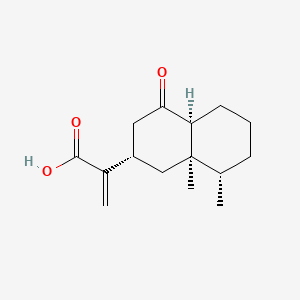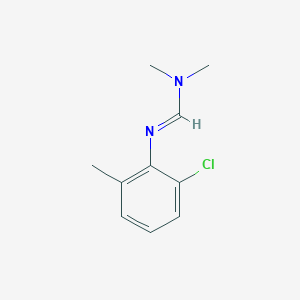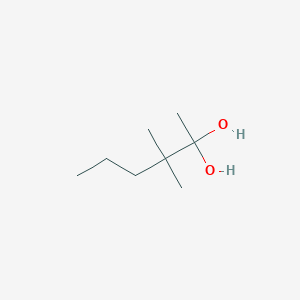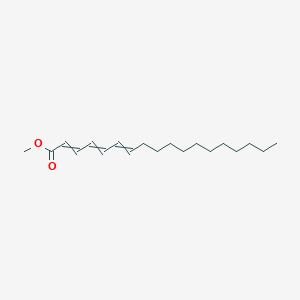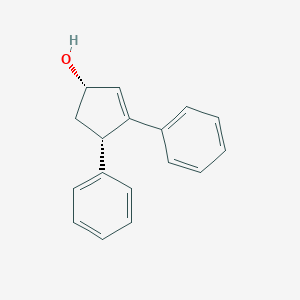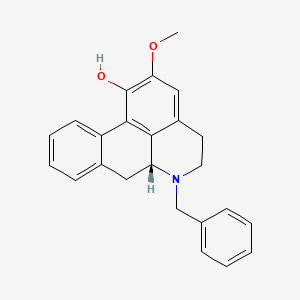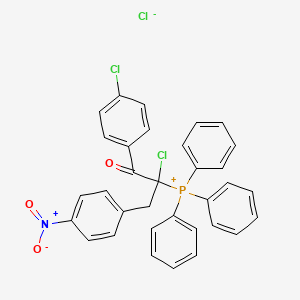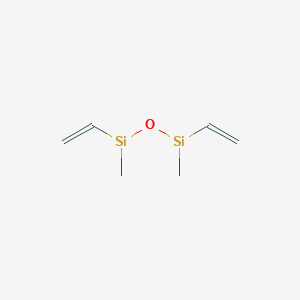
CID 10986520
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This colorless liquid is employed as a ligand in organometallic chemistry and also as a homogeneous catalyst . It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
1,3-Diethenyl-1,3-dimethyldisiloxane is typically synthesized through the hydrolysis of vinyldimethylmethoxysilane, (CH2=CH)Me2SiOMe . This method involves the reaction of vinyldimethylmethoxysilane with water, resulting in the formation of the desired disiloxane compound. Industrial production methods often involve similar hydrolysis reactions, but on a larger scale, with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,3-Diethenyl-1,3-dimethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Substitution: The vinyl groups in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon derivatives.
Major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
1,3-Diethenyl-1,3-dimethyldisiloxane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry and as a component of homogeneous catalysts. It is also employed in the synthesis of various organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Mecanismo De Acción
The mechanism of action of 1,3-diethenyl-1,3-dimethyldisiloxane involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific reaction and the metal ion used.
Comparación Con Compuestos Similares
1,3-Diethenyl-1,3-dimethyldisiloxane is similar to other organosilicon compounds such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has a similar structure and is also used as a ligand and catalyst.
Hexamethyldisiloxane: This compound is used as a hydride source in various chemical reactions.
Vinyltrimethoxysilane: This compound is used in the production of silicone resins and as a coupling agent.
The uniqueness of 1,3-diethenyl-1,3-dimethyldisiloxane lies in its ability to form stable complexes with metal ions, making it a valuable ligand in organometallic chemistry and catalysis.
Propiedades
Fórmula molecular |
C6H12OSi2 |
|---|---|
Peso molecular |
156.33 g/mol |
InChI |
InChI=1S/C6H12OSi2/c1-5-8(3)7-9(4)6-2/h5-6H,1-2H2,3-4H3 |
Clave InChI |
HAHRVISQTAASOO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C=C)O[Si](C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


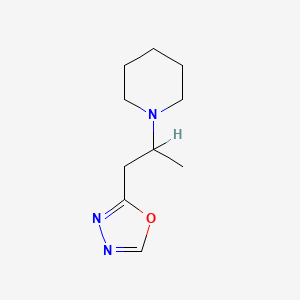
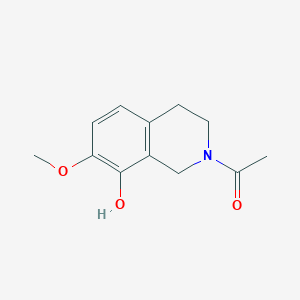
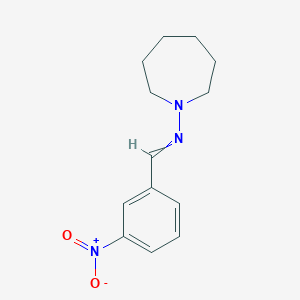

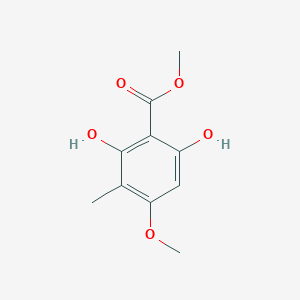
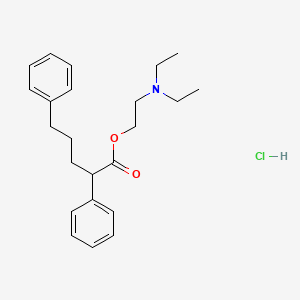
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
